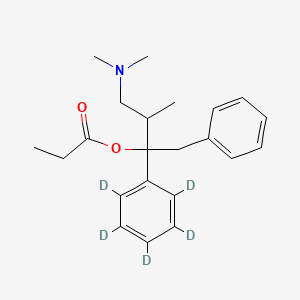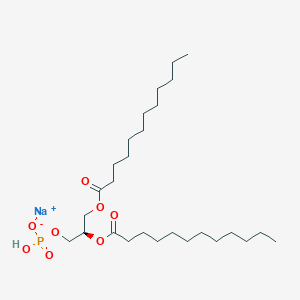
Hydrangenoside A dimethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrangenoside A dimethyl acetal is a secoiridoid glycoside derived from the leaves of Hydrangea macrophylla subsp. serrata. This compound is known for its unique chemical structure and potential biological activities. It belongs to the iridoid class of natural products, which are often characterized by their complex structures and diverse pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydrangenoside A dimethyl acetal typically involves the extraction of the parent compound, Hydrangenoside A, from the leaves of Hydrangea macrophylla subsp. serrata. The extraction process includes the use of methanol to obtain a crude extract, which is then subjected to further purification steps such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrangenoside A dimethyl acetal can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at various positions on the iridoid skeleton, particularly where hydroxyl groups are present.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and synthesis of iridoid glycosides.
Biology: Research has explored its potential anti-inflammatory and antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating conditions related to oxidative stress and inflammation.
Wirkmechanismus
The mechanism by which Hydrangenoside A dimethyl acetal exerts its effects is not fully understood. it is believed to interact with molecular targets involved in oxidative stress and inflammatory pathways. The compound may modulate the activity of enzymes and signaling molecules, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Hydrangenoside A dimethyl acetal can be compared with other secoiridoid glycosides such as:
- Secologanin dimethyl acetal
- n-Butyl vogeloside
- n-Butyl epi-vogeloside
- (7R)-n-Butyl morroniside
- Hydrangenoside C
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific acetal functional group, which may confer distinct reactivity and biological properties .
Eigenschaften
CAS-Nummer |
952485-00-6 |
|---|---|
Molekularformel |
C33H46O14 |
Molekulargewicht |
666.717 |
IUPAC-Name |
methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1 |
InChI-Schlüssel |
XFPYZGYIBWUCDZ-ZKEMUXHQSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Aussehen |
Powder |
Reinheit |
96.0% |
Herkunft des Produkts |
United States |
Q1: What types of secoiridoid glycosides were found in the leaves of Hydrangea macrophylla subsp. serrata?
A1: The study identified five secoiridoid glycosides from the leaves of Hydrangea macrophylla subsp. serrata. These included hydrangenoside A, hydrangenol 4-O-glucoside, hydrangenol 6-O-glucoside, and two new compounds named hydrangenol 4-O-(6-O-p-coumaroyl)-glucoside and hydrangenol 6-O-(6-O-p-coumaroyl)-glucoside [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)








![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)



